1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride
CAS No.: 1052407-05-2
Cat. No.: VC4282256
Molecular Formula: C8H12Cl2N2S
Molecular Weight: 239.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052407-05-2 |
|---|---|
| Molecular Formula | C8H12Cl2N2S |
| Molecular Weight | 239.16 |
| IUPAC Name | 2-methyl-5-thiophen-2-yl-3,4-dihydropyrazole;dihydrochloride |
| Standard InChI | InChI=1S/C8H10N2S.2ClH/c1-10-5-4-7(9-10)8-3-2-6-11-8;;/h2-3,6H,4-5H2,1H3;2*1H |
| Standard InChI Key | FLKFRWDZRXOKBT-UHFFFAOYSA-N |
| SMILES | CN1CCC(=N1)C2=CC=CS2.Cl.Cl |
Introduction
Chemical Structure and Conformational Properties
The molecular architecture of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride comprises a partially saturated pyrazole ring (4,5-dihydro-1H-pyrazole) substituted with a methyl group at the N1 position and a thiophen-2-yl group at C3. The dihydrochloride salt form enhances solubility and stability, critical for pharmacological applications .
Crystallographic Insights
X-ray diffraction studies of analogous compounds, such as 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole derivatives, reveal a twisted conformation along the –CH–CH2– bond of the pyrazoline ring. The mean plane of the pyrazole ring forms dihedral angles of 7.19° with the thiophene ring and 71.13° with the toluene ring in related structures, indicating significant steric and electronic interactions . These conformational features are stabilized by intramolecular hydrogen bonds and π–π stacking between aromatic systems .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C8H12Cl2N2S | |
| Molecular Weight | 239.16 g/mol | |
| Crystal System | Monoclinic (analogous compounds) | |
| Dihedral Angles (Pyrazole-Thiophene) | 7.19° |
Synthesis and Optimization
The synthesis of 1-methyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole dihydrochloride typically involves a multi-step protocol starting from 2-acetylthiophene or its derivatives.
Reaction Mechanism
A common route involves the condensation of 3-(thiophen-2-yl)-1-methylprop-2-en-1-one with thiosemicarbazide or hydrazine derivatives in the presence of a base (e.g., KOH) in alcoholic solvents. The reaction proceeds via a cyclocondensation mechanism, forming the pyrazoline core . For example, refluxing 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiosemicarbazide hydrochloride in ethanol yields the pyrazoline derivative, which is subsequently treated with HCl to form the dihydrochloride salt .
Process Optimization
Key parameters influencing yield and purity include:
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Solvent Choice: Ethanol and methanol are preferred for their ability to dissolve both carbonyl and hydrazine precursors .
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Reaction Time: 6–8 hours under reflux ensures complete cyclization .
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Acidification: Adding concentrated HCl post-reaction precipitates the dihydrochloride salt, with recrystallization from ethanol enhancing purity .
Characterization Techniques
Spectroscopic Methods
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1H NMR: Characteristic signals include a triplet for the pyrazoline –CH2– group (δ 3.1–3.5 ppm) and a singlet for the N-methyl group (δ 3.0–3.2 ppm). Thiophene protons resonate as multiplet signals at δ 6.8–7.5 ppm .
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13C NMR: The carbonyl carbon of the thiophene-acetyl precursor shifts from ~190 ppm to ~160 ppm upon cyclization, confirming pyrazoline formation .
X-ray Crystallography
Single-crystal X-ray analysis of related compounds confirms the twisted conformation of the pyrazoline ring and quantifies intermolecular interactions. For instance, N–H···S hydrogen bonds and π–π stacking (interplanar distance: 3.60 Å) stabilize the crystal lattice .
Table 2: Crystallographic Data for Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell Volume | 1473.12 ų | |
| Hydrogen Bond Length (N–H···S) | 2.42 Å |
Derivatives bearing hydrazone groups demonstrated significant COX-2 inhibition (IC50: 1.2–3.8 µM), surpassing reference drugs like ibuprofen in in vitro assays . The thiophene moiety enhances binding affinity to enzyme active sites via hydrophobic interactions .
Toxicity Profile
Despite its potential, the compound’s GHS classification includes acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) . Proper handling protocols, including PPE and ventilation, are essential .
Table 3: Hazard Classification (GHS)
| Hazard Category | Signal Word | Precautionary Measures |
|---|---|---|
| Acute Toxicity (Oral) | Warning | Avoid ingestion; seek medical help |
| Skin Irritation | Warning | Wear gloves; wash exposed skin |
| Respiratory Irritation | Warning | Use in well-ventilated areas |
Applications in Drug Development
The compound’s versatility is evident in its role as a precursor for:
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